molecular formula C11H15Cl2N3 B2752372 (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1423040-61-2

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2752372
CAS No.: 1423040-61-2
M. Wt: 260.16
InChI Key: GIGVQPSJEXMKPL-WWPIYYJJSA-N
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Description

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, a phenyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves the formation of the imidazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl and ethanamine groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-imidazol-1-yl)phenyl derivatives: These compounds share the imidazole and phenyl groups but differ in their substituents.

    Ethanamine derivatives: Compounds with similar ethanamine moieties but different aromatic groups.

Uniqueness

(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVQPSJEXMKPL-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423040-61-2
Record name (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
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